Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate
Description
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a β-keto ester featuring a 2,5-dimethylthiazole substituent. This compound is structurally characterized by a central propanoate backbone with a thiazole ring substituted at the 3-position. Thiazoles are heterocyclic aromatic compounds known for their diverse biological and chemical applications, including roles in pharmaceuticals, agrochemicals, and dyes . Notably, the 2,5-dimethylthiazole moiety is structurally analogous to the thiazolyl blue dye used in the MTT assay, a widely adopted method for assessing cell viability and proliferation .
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)15-7(3)11-10/h4-5H2,1-3H3 |
InChI Key |
ZAEBYCUSZKTEBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(SC(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Starting from 2,5-Dimethylthiazole Derivatives
A common approach begins with the oxidation of 2,5-dimethylthiazole to introduce a carboxylic acid group, followed by esterification with ethanol to yield ethyl esters analogous to this compound. For example, oxidation with potassium permanganate (KMnO4) converts methyl groups to carboxylic acids, which are then esterified under acidic conditions to give the ethyl ester.
Grignard Reagent Addition
Subsequent functionalization can involve treatment of the ester intermediate with allylmagnesium bromide or similar Grignard reagents to introduce side chains or modify the carbon skeleton, leading to ketoester derivatives.
Use of Oxalyl Chloride and Coupling Reactions
Conversion of carboxylic acids to acid chlorides using oxalyl chloride in the presence of catalytic DMF facilitates coupling with nucleophiles such as organolithium reagents. This strategy enables the formation of ketoester moieties attached to the thiazole ring.
Purification and Yield Considerations
Purification is typically achieved by column chromatography using solvent systems such as petroleum ether and ethyl acetate mixtures. Yields for key steps such as Grignard addition and esterification typically range from 30% to 40%, reflecting the need for optimization in multi-step syntheses.
Multicomponent and Catalytic Synthetic Approaches
Acid-Catalyzed One-Pot Synthesis
Recent advances include acid-catalyzed one-pot syntheses using heterogeneous solid acid catalysts like β-cyclodextrin-SO3H. This method activates aldehydes and thioglycolic acid to form thiazolidine intermediates with high efficiency, low toxicity, and easy product isolation. Although this method is described for thiazolidine derivatives, similar strategies can be adapted for thiazole-containing ketoesters.
Base-Catalyzed Multicomponent Reactions
Base-catalyzed four-component condensations involving benzaldehydes, hydrazine, α-haloketones, and isothiocyanates have been reported for the synthesis of thiazolidin-4-one derivatives. These reactions proceed under mild conditions with high yields and purity, facilitated by catalysts such as triethylamine. Such multicomponent reactions streamline the synthesis of heterocyclic compounds and could be tailored to synthesize this compound analogs.
Lewis Acid-Catalyzed Ring-Opening and Cyclization
Lewis acid catalysts like boron trifluoride etherate (BF3·OEt2) combined with tetrabutylammonium hydrogen sulfate (TBAHS) have been used to achieve regio- and stereoselective synthesis of thiazolidine derivatives from aziridines and isothiocyanates. This approach offers excellent enantioselectivity and high yields, which may be applicable for chiral variants of thiazole ketoesters.
Reaction Conditions and Optimization
| Method | Catalyst/Agent | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| KMnO4 oxidation + esterification | KMnO4, H2SO4 (acidic) | Ethanol | Reflux | ~30-40 | Classical oxidation and esterification |
| Grignard addition | Allylmagnesium bromide | Anhydrous ether or THF | 0°C to RT | ~34 | Requires dry conditions |
| Acid chloride formation | Oxalyl chloride, DMF catalyst | CH2Cl2 | RT, 4 hours | Not isolated | Intermediate for coupling reactions |
| β-Cyclodextrin-SO3H catalysis | β-Cyclodextrin-SO3H | Water | RT | High | Green, reusable catalyst |
| Multicomponent condensation | Triethylamine | Methanol | Reflux, 7 hours | High | One-pot synthesis, mild conditions |
| Lewis acid catalysis | BF3·OEt2 + TBAHS | Dichloromethane | -30°C to 0°C | Up to 99 | High regio- and stereoselectivity |
Summary of Research Discoveries
- The oxidation of methyl groups on thiazole rings to carboxylic acids followed by esterification remains a foundational method for preparing this compound.
- One-pot multicomponent reactions catalyzed by solid acids or bases offer environmentally friendly, efficient routes with high yields and purity, reducing the need for multiple isolation steps.
- Lewis acid-catalyzed ring-opening and cyclization reactions provide access to stereochemically defined thiazole derivatives, potentially useful for chiral ketoester synthesis.
- Optimization of reaction conditions, including solvent choice, catalyst loading, and temperature, significantly influences yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate with three structurally related β-keto esters, focusing on substituent effects, applications, and research relevance.
Table 1: Structural and Functional Comparison of β-Keto Esters
Key Observations:
This contrasts with purely aromatic phenyl derivatives (e.g., MK4, MK10), which are tailored for synthetic flexibility in drug discovery . Electron-withdrawing groups (e.g., fluorine in Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) enhance stability and modulate reactivity in cross-coupling reactions, making it valuable for fluorinated drug candidates .
Spectroscopic and Synthetic Differentiation MK4 and MK10 exhibit distinct NMR and IR spectral profiles due to ethyl/methoxy substituents. For example, ethyl groups in MK4 produce characteristic triplet signals in $ ^1H $-NMR, while methoxy groups in MK10 show strong IR absorption at ~1250 cm$ ^{-1} $ . The discontinued status of this compound may reflect challenges in synthesis or stability compared to phenyl-substituted analogs .
Biological Activity
Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a thiazole derivative that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₃N₂O₃S and a molecular weight of approximately 189.32 g/mol. The compound features a thiazole ring, which is integral to its biological activity. Thiazole derivatives are known for their versatility in medicinal chemistry, particularly due to their interactions with various biological targets.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Candida albicans | 0.1 mg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
2. Anticancer Activity
The thiazole ring's presence also correlates with anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 12.5 |
| MDA-MB-231 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation .
Preliminary studies suggest that this compound interacts with enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth. The specific binding affinities and interaction mechanisms remain to be fully characterized but are an area of active research .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment option for infections caused by resistant strains .
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of this compound demonstrated its effectiveness against several cancer cell lines, suggesting that it may induce apoptosis through oxidative stress mechanisms. Further research is necessary to explore its efficacy in vivo and its potential as a therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. The general synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the ethyl ester group.
- Functionalization at the oxopropanoate position.
This method ensures high yields and purity necessary for biological testing .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins.
- Thermal Shift Assay : Monitor protein melting temperature shifts in lysates treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
